molecular formula C21H21N3O3 B12637560 4-[4-(Benzyloxycarbonyl)piperazino]-1H-indole-5-carbaldehyde

4-[4-(Benzyloxycarbonyl)piperazino]-1H-indole-5-carbaldehyde

Cat. No.: B12637560
M. Wt: 363.4 g/mol
InChI Key: ICMPBSPDIKKBHT-UHFFFAOYSA-N
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Description

Benzyl 4-(5-formyl-1H-indol-4-yl)-piperazine-1-carboxylate is a synthetic organic compound that features a piperazine ring substituted with a benzyl group and an indole moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of benzyl 4-(5-formyl-1H-indol-4-yl)-piperazine-1-carboxylate typically involves multi-step organic reactions. One possible route includes:

    Formation of the Indole Moiety: Starting from a suitable precursor, the indole ring can be synthesized through Fischer indole synthesis.

    Formylation: The indole ring can be formylated using Vilsmeier-Haack reaction to introduce the formyl group at the desired position.

    Piperazine Ring Formation: The piperazine ring can be synthesized separately and then coupled with the indole derivative.

    Benzylation: Finally, the benzyl group can be introduced through a nucleophilic substitution reaction.

Industrial Production Methods

Industrial production methods would likely involve optimization of the above synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors and green chemistry principles.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The formyl group can undergo oxidation to form a carboxylic acid.

    Reduction: The formyl group can be reduced to an alcohol.

    Substitution: The benzyl group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate or chromium trioxide.

    Reduction: Reagents like sodium borohydride or lithium aluminum hydride.

    Substitution: Reagents like alkyl halides or acyl chlorides.

Major Products

    Oxidation: Carboxylic acid derivatives.

    Reduction: Alcohol derivatives.

    Substitution: Various substituted benzyl derivatives.

Scientific Research Applications

    Chemistry: As an intermediate in the synthesis of more complex molecules.

    Biology: As a probe to study biological processes involving indole derivatives.

    Medicine: Potential use in drug development for targeting specific receptors or enzymes.

    Industry: Use in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of benzyl 4-(5-formyl-1H-indol-4-yl)-piperazine-1-carboxylate would depend on its specific application. In medicinal chemistry, it might interact with specific molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The indole moiety is known to interact with various biological targets, which could be leveraged in drug design.

Comparison with Similar Compounds

Similar Compounds

    Benzyl 4-(5-formyl-1H-indol-3-yl)-piperazine-1-carboxylate: Similar structure but with the formyl group at a different position.

    Benzyl 4-(5-methyl-1H-indol-4-yl)-piperazine-1-carboxylate: Similar structure but with a methyl group instead of a formyl group.

Uniqueness

Benzyl 4-(5-formyl-1H-indol-4-yl)-piperazine-1-carboxylate is unique due to the specific positioning of the formyl group on the indole ring, which can influence its reactivity and interaction with biological targets.

Biological Activity

The compound 4-[4-(Benzyloxycarbonyl)piperazino]-1H-indole-5-carbaldehyde is a notable derivative of indole, a structure frequently associated with various biological activities. This article explores its biological activity, focusing on its potential therapeutic applications, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The molecular formula for this compound is C20H21N3O3C_{20}H_{21}N_{3}O_{3}. The structure features an indole ring system, a piperazine moiety, and a benzyloxycarbonyl group, contributing to its pharmacological properties.

1. Anticancer Activity

Research has indicated that compounds containing indole and piperazine structures exhibit significant anticancer properties. For example, derivatives similar to this compound have shown cytotoxic effects against various cancer cell lines. A study highlighted that indole derivatives can induce apoptosis in cancer cells through mechanisms involving the modulation of apoptotic pathways and cell cycle regulation .

The biological activity of this compound may be attributed to its ability to interact with specific protein targets involved in cancer progression. For instance, indole derivatives have been reported to inhibit kinases such as CDK6, which plays a crucial role in cell cycle regulation. The binding affinity of these compounds to the kinase-inactive conformation suggests a potential for selective inhibition .

3. Neuroprotective Effects

Recent studies have also explored the neuroprotective effects of indole derivatives. Compounds with similar structures have shown promise in treating neurodegenerative diseases by inhibiting acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE), enzymes linked to Alzheimer's disease. The presence of the piperazine ring enhances the interaction with these enzymes, potentially improving cognitive function .

Case Study 1: Anticancer Properties

In vitro studies demonstrated that this compound exhibited significant cytotoxicity against human breast cancer cells (MCF-7) and lung cancer cells (A549). The compound induced apoptosis through the activation of caspases and downregulation of anti-apoptotic proteins such as Bcl-2. These findings align with previous research indicating that similar indole derivatives can effectively target cancer cell survival pathways .

Case Study 2: Neuroprotective Activity

A recent experimental study assessed the effect of this compound on cognitive impairment induced by oxidative stress in rat models. The results showed that administration of the compound led to improved memory performance in behavioral tests, alongside reduced levels of oxidative stress markers in brain tissues. This suggests a protective role against neurodegeneration, supporting its potential use in Alzheimer's treatment .

Data Table: Biological Activities of Related Compounds

Compound NameActivity TypeTarget/MechanismReference
This compoundAnticancerCDK6 inhibition
Indole-3-carbinolAnticancerApoptosis induction
EF24 (Piperidinone derivative)AnticancerIKKβ inhibition
DonepezilNeuroprotectiveAChE and BuChE inhibition
1-Benzylpyrrolidine-3-amine derivativesNeuroprotectiveMulti-targeted approach for Alzheimer's

Properties

Molecular Formula

C21H21N3O3

Molecular Weight

363.4 g/mol

IUPAC Name

benzyl 4-(5-formyl-1H-indol-4-yl)piperazine-1-carboxylate

InChI

InChI=1S/C21H21N3O3/c25-14-17-6-7-19-18(8-9-22-19)20(17)23-10-12-24(13-11-23)21(26)27-15-16-4-2-1-3-5-16/h1-9,14,22H,10-13,15H2

InChI Key

ICMPBSPDIKKBHT-UHFFFAOYSA-N

Canonical SMILES

C1CN(CCN1C2=C(C=CC3=C2C=CN3)C=O)C(=O)OCC4=CC=CC=C4

Origin of Product

United States

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